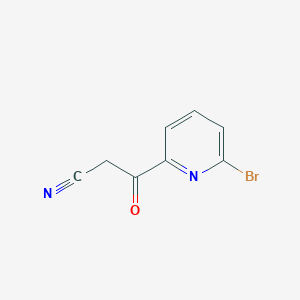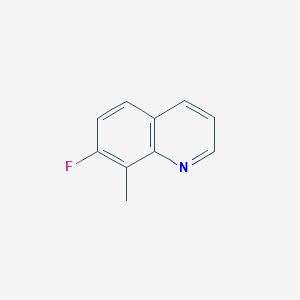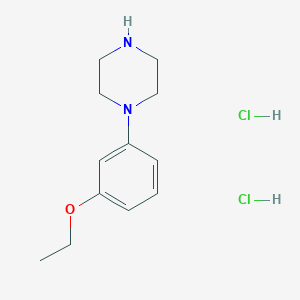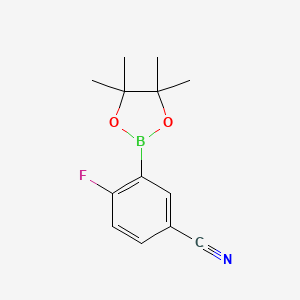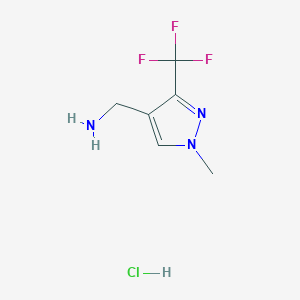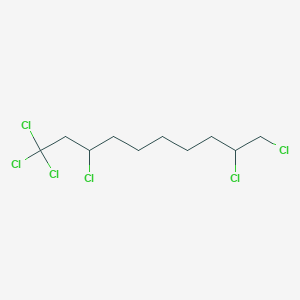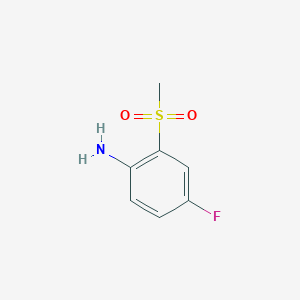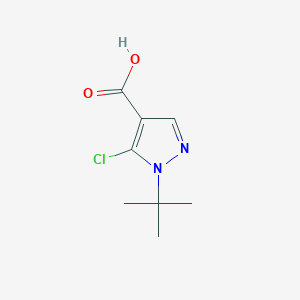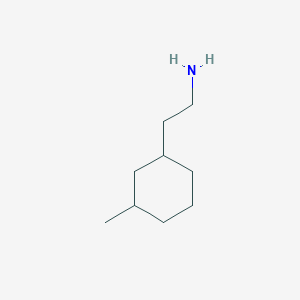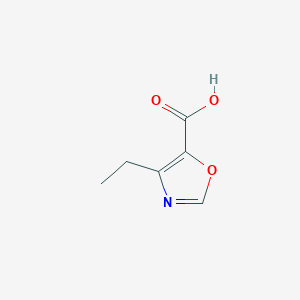
Acide 3-(2-bromo-5-chlorophényl)propanoïque
Vue d'ensemble
Description
3-(2-Bromo-5-chlorophenyl)propanoic acid: is an organic compound with the molecular formula C9H8BrClO2 . It is characterized by the presence of a bromine and a chlorine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is a white solid and is used in various chemical and industrial applications .
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential use in the development of new drugs due to its unique chemical structure and reactivity.
Industry:
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 3-(2-Bromo-5-chlorophenyl)propanoic acid may also interact with various biological targets.
Mode of Action
Based on its structural similarity to other compounds, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation
Biochemical Pathways
Similar compounds have been shown to participate in a variety of biological activities, suggesting that 3-(2-bromo-5-chlorophenyl)propanoic acid may also influence multiple pathways .
Pharmacokinetics
It’s worth noting that similar carboxylic acids typically undergo metabolism via conversion to their corresponding coenzyme a (coa) derivatives .
Result of Action
Based on its structural similarity to other compounds, it may have a variety of biological activities .
Action Environment
It’s worth noting that similar compounds can be influenced by various factors, such as temperature, ph, and the presence of other substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The synthesis of 3-(2-Bromo-5-chlorophenyl)propanoic acid typically involves the bromination and chlorination of a phenylpropanoic acid derivative. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Chlorination can be performed using chlorine gas or thionyl chloride.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the halogenation of phenylpropanoic acid derivatives under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-(2-Bromo-5-chlorophenyl)propanoic acid can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium hydroxide, which can replace the halogen atoms with hydroxyl groups.
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, iron, aluminum chloride.
Major Products Formed:
Hydroxyl Derivatives: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Comparaison Avec Des Composés Similaires
- 3-(2-Bromo-4-chlorophenyl)propanoic acid
- 3-(2-Bromo-5-fluorophenyl)propanoic acid
- 3-(2-Bromo-5-iodophenyl)propanoic acid
Comparison:
- Uniqueness: The unique combination of bromine and chlorine atoms in 3-(2-Bromo-5-chlorophenyl)propanoic acid provides distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these halogens can influence the compound’s physical properties, reactivity, and interaction with biological targets .
Propriétés
IUPAC Name |
3-(2-bromo-5-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEPCMSCBNSTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66192-05-0 | |
| Record name | 3-(2-bromo-5-chlorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




